

Technical Guide: C.I. Solvent Yellow 18 (C.I. 12740)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse blue 124

Cat. No.: B3427788

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An In-depth Examination of its Physicochemical Characteristics for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 18, also known by its Colour Index name C.I. 12740 and CAS number 6407-78-9, is a monoazo dye characterized by its brilliant yellow to reddish-yellow hue.^{[1][2]} Chemically identified as 4-[(2,4-dimethylphenyl)azo]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, this compound is primarily utilized as a colorant in a wide range of materials including plastics, polymers, fibers, waxes, oils, and printing inks.^{[3][4]} While its primary applications are industrial, its chemical structure and properties warrant a thorough examination for potential applications and implications in research and development, particularly concerning its biological interactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of C.I. Solvent Yellow 18, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile.

Chemical and Physical Properties

C.I. Solvent Yellow 18 is a greenish-yellow powder with a molecular formula of $C_{18}H_{18}N_4O$ and a molecular weight of approximately 306.36 g/mol.^{[1][5]} It is characterized by its insolubility in water and slight solubility in ethanol.^[1] Conversely, it exhibits good solubility in various organic solvents such as esters, hydrocarbons, oils, fats, benzene, and toluene.^{[2][5]}

Property	Value	Reference
C.I. Name	Solvent Yellow 18, C.I. 12740	[1]
CAS Number	6407-78-9	[1]
Molecular Formula	C ₁₈ H ₁₈ N ₄ O	[1][5]
Molecular Weight	306.36 g/mol	[1][5]
Appearance	Greenish-yellow powder	[4]
Solubility	Insoluble in water, slightly soluble in alcohol, soluble in esters, hydrocarbons, oils, fats, benzene, and toluene.	[1][2][5]
Melting Point	166°C ± 2°C	[2]
Heat Resistance	Stable up to 180°C	[4]
Light Fastness	Good (in mineral oil)	[2]

Synthesis and Purification

The synthesis of C.I. Solvent Yellow 18 is achieved through a diazotization and coupling reaction.

Experimental Protocol: Synthesis

The manufacturing process involves the diazotization of 2,4-dimethylbenzenamine, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]

Step 1: Diazotization of 2,4-Dimethylbenzenamine

- Dissolve 2,4-dimethylbenzenamine in a solution of hydrochloric acid and water.
- Cool the mixture to 0-5°C in an ice bath.
- Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Coupling Reaction

- Prepare a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium (e.g., sodium hydroxide solution).
- Cool this solution to 0-5°C.
- Slowly add the previously prepared diazonium salt solution to the pyrazolone solution with constant stirring.
- Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction, resulting in the precipitation of C.I. Solvent Yellow 18.

Experimental Protocol: Purification

Purification of the crude C.I. Solvent Yellow 18 can be achieved through recrystallization.

- Dissolve the crude product in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.^[6]
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to induce crystallization of the purified dye.
- Collect the crystals by filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive analysis of C.I. Solvent Yellow 18 involves various spectroscopic techniques to confirm its structure and purity.

Analytical Technique	Expected Observations
FT-IR Spectroscopy	Characteristic peaks for N=N stretching (azo group), C=O stretching (pyrazolone ring), C-N stretching, and aromatic C-H stretching.
¹ H NMR Spectroscopy	Resonances corresponding to the protons of the dimethylphenyl and phenyl groups, as well as the methyl group on the pyrazolone ring.
¹³ C NMR Spectroscopy	Signals for the carbon atoms in the aromatic rings, the pyrazolone ring, and the methyl groups.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (306.36 g/mol).
UV-Visible Spectroscopy	An absorption maximum (λ _{max}) in the visible region, responsible for its yellow color.

Toxicological Profile

The biological effects of C.I. Solvent Yellow 18 are of significant interest, particularly for professionals in drug development and safety assessment. Studies have indicated that this azo dye can exhibit cytotoxic and mutagenic properties.

Cytotoxicity

The enzyme-mediated metabolism of C.I. Solvent Yellow 18 may lead to the formation of N-acetyl-p-benzoquinone imine metabolites, which have been shown to be cytotoxic to cells in culture and can produce DNA adducts in rats.^[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of C.I. Solvent Yellow 18 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of C.I. Solvent Yellow 18 dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

Mutagenicity

Azo dyes, in general, are recognized as a class of environmental mutagens. Their detection often requires specific modifications to standard mutagenicity assays, such as the Ames test.

Experimental Protocol: Ames Test for Azo Dyes

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

- **Bacterial Strains:** Utilize appropriate strains of *Salmonella typhimurium* (e.g., TA98, TA100) that are histidine auxotrophs.
- **Metabolic Activation:** The assay is performed with and without a metabolic activation system (S9 fraction from rat or hamster liver) to mimic mammalian metabolism. For azo dyes, the

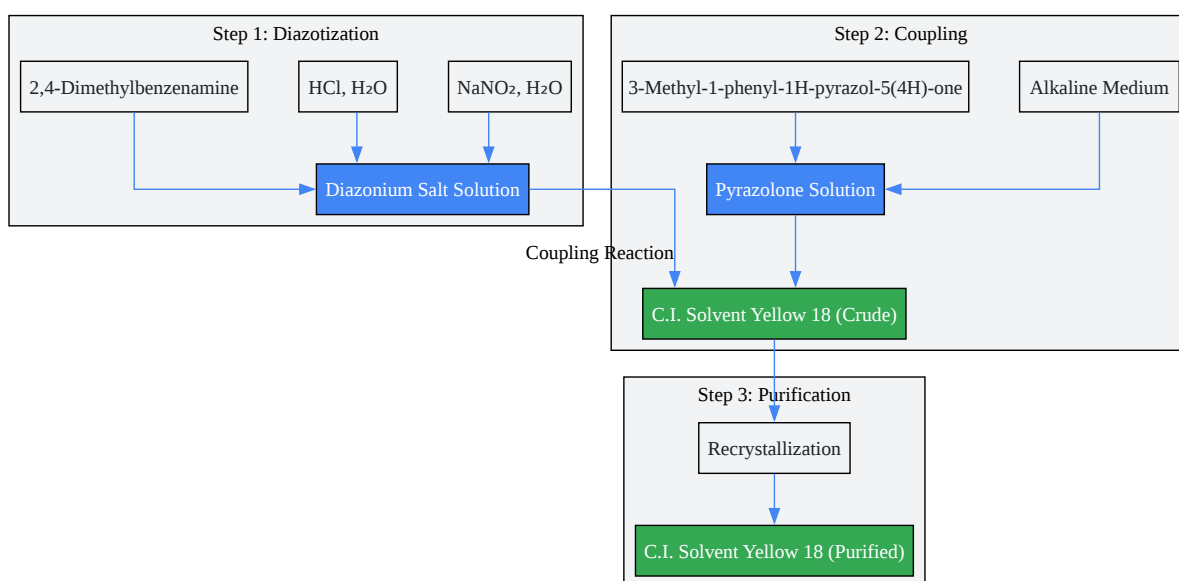
inclusion of flavin mononucleotide (FMN) in the S9 mix is crucial for the initial azo reduction.

[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Pre-incubation: A pre-incubation step, where the test compound, bacterial strain, and S9 mix (with FMN) are incubated together before plating, is often required.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Plating: After pre-incubation, the mixture is added to a top agar and poured onto a minimal glucose agar plate.
- Incubation: The plates are incubated for 48-72 hours at 37°C.
- Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

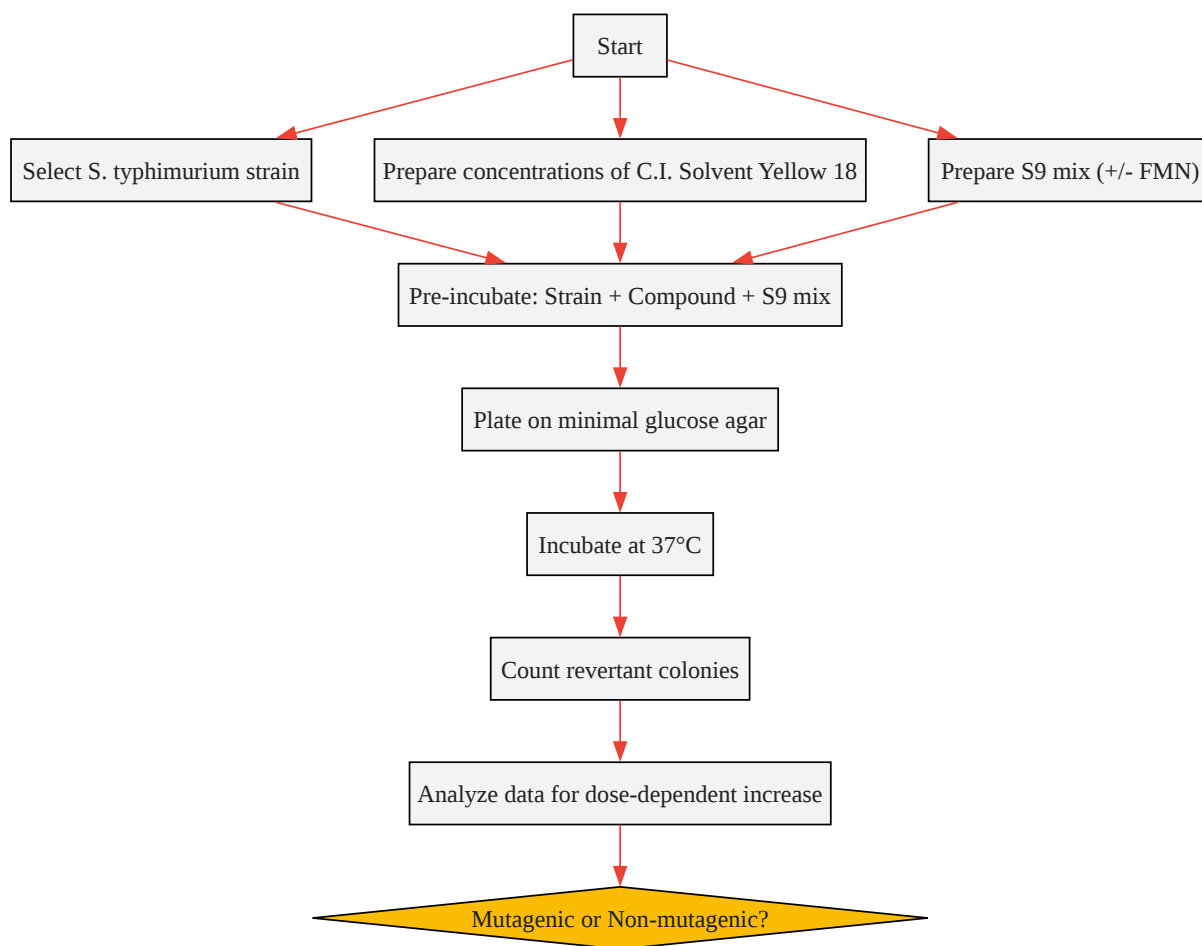
Synthesis Workflow



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Caption: Synthesis and purification workflow for C.I. Solvent Yellow 18.

Ames Test Logical Flow



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Caption: Logical workflow for the Ames test to assess mutagenicity.

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- To cite this document: BenchChem. [Technical Guide: C.I. Solvent Yellow 18 (C.I. 12740)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427788#physical-and-chemical-characteristics-of-c-i-111938]

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